tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate
Description
tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate is a carbamate-protected amine compound featuring a cyclopropane ring substituted with a 3-aminophenyl group. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling its use in multi-step synthetic workflows, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-13(2,3)18-12(17)16-14(7-8-14)10-5-4-6-11(15)9-10/h4-6,9H,7-8,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADHMXVNYDEMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701152358 | |
| Record name | Carbamic acid, [1-(3-aminophenyl)cyclopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180080-94-8 | |
| Record name | Carbamic acid, [1-(3-aminophenyl)cyclopropyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180080-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [1-(3-aminophenyl)cyclopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction employs diiodomethane (CH₂I₂) and a zinc-copper couple to generate a zinc carbenoid, which reacts with alkenes to form cyclopropanes. For 3-aminophenyl-substituted cyclopropanes, the alkene precursor 1-(3-nitrophenyl)ethylene is cyclopropanated under anhydrous conditions. Post-reduction of the nitro group yields the 3-aminophenyl substituent.
Reaction Conditions :
Transition-Metal-Catalyzed Coupling
Palladium-catalyzed cross-couplings enable stereoselective cyclopropane synthesis. For example, a Suzuki-Miyaura coupling between a boronic acid-functionalized cyclopropane and 3-iodoaniline derivatives forms the 3-aminophenyl-cyclopropane scaffold.
Key Parameters :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : Toluene/water (4:1)
-
Temperature : 80°C
-
Yield : 55–65%
Amine Protection and Carbamate Installation
The tert-butoxycarbonyl (Boc) group is introduced to protect the cyclopropane-bound amine during subsequent reactions.
Boc Protection of Cyclopropylamine
The primary amine on the cyclopropane ring is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Optimized Protocol :
Direct Carbamate Coupling to Preformed Cyclopropane
Alternative routes couple preformed 1-(3-aminophenyl)cyclopropane with Boc-protected intermediates. Activated carbamates, such as 4-nitrophenyl chloroformate, facilitate this reaction:
Conditions :
-
Activating Agent : 4-Nitrophenyl chloroformate (1.1 equiv)
-
Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 0°C to RT
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors and automated purification systems are employed to enhance reproducibility.
Flow Chemistry Approach
A two-step continuous process integrates cyclopropanation and Boc protection:
-
Cyclopropanation Module : CH₂I₂ and Zn-Cu are fed into a packed-bed reactor with 1-(3-nitrophenyl)ethylene.
-
Boc Protection Module : The crude cyclopropane is mixed with Boc₂O in a microreactor, yielding the final product after inline purification.
Advantages :
-
Throughput : 1 kg/day
-
Purity : >98% (HPLC)
-
Solvent Recovery : 90% via distillation
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies for this compound synthesis:
Critical Challenges and Solutions
Cyclopropane Ring Strain
The high ring strain of cyclopropanes complicates purification. Solution : Use low-temperature crystallization from hexane/ethyl acetate (3:1) to isolate the product.
Chemical Reactions Analysis
tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions[][4].
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway involved .
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes critical differences between tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate and its analogs:
Electronic and Steric Effects
- 3-Aminophenyl vs. Halogenated Analogs: The 3-aminophenyl group in the target compound is electron-donating, enhancing nucleophilicity for reactions like diazotization or amide bond formation. In contrast, the 3-fluoro () and 3-bromo () analogs exhibit electron-withdrawing effects, altering reactivity in electrophilic substitutions.
- Methoxyacetyl vs. Aminophenyl: The methoxyacetyl group () introduces polarity and ketone functionality, useful in condensation reactions, while the aromatic amine in the target compound supports conjugation or metal coordination.
Biological Activity
Tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate is a compound of interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Structural Characteristics
The molecular formula of this compound is . The compound features a tert-butyl group, a cyclopropyl moiety, and an aminophenyl group, which contribute to its distinct biological properties.
Research indicates that the compound may interact with various biological targets, including:
- Receptors : Potential modulation of neurotransmitter receptors involved in pain and inflammation.
- Enzymes : Inhibition or activation of specific enzymes related to inflammatory pathways.
- Cell Signaling : Influences on cellular processes such as growth, differentiation, and apoptosis.
These interactions suggest that the compound may possess anti-inflammatory , analgesic , and antimicrobial properties.
1. Anti-inflammatory Activity
Studies have shown that this compound exhibits significant anti-inflammatory effects. It has been tested in vitro against various inflammatory models, demonstrating the ability to reduce pro-inflammatory cytokines.
2. Analgesic Effects
Preliminary investigations indicate that the compound may act as an analgesic by modulating pain pathways. In animal models, it has shown a reduction in pain response comparable to standard analgesics.
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests against several bacterial strains revealed promising results, suggesting potential applications in treating infections.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Anti-inflammatory Mechanism
In a study examining the anti-inflammatory effects, this compound was administered to LPS-stimulated macrophages. The results indicated a significant decrease in TNF-α levels, suggesting that the compound may inhibit the NF-kB pathway involved in inflammation.
Case Study 2: Analgesic Efficacy
Another study assessed the analgesic properties using a hot plate test in rats. The administration of the compound resulted in a notable increase in pain threshold compared to controls, indicating its potential as an effective analgesic agent.
Case Study 3: Antimicrobial Activity
A series of antimicrobial assays were conducted against common pathogens like E. coli and S. aureus. The compound demonstrated significant inhibitory effects at low concentrations, highlighting its potential as an antimicrobial agent.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate?
The synthesis typically involves coupling tert-butyl carbamate with 1-(3-aminophenyl)cyclopropylamine using a base (e.g., NaH, K₂CO₃) in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) . For example, sodium hydride facilitates deprotonation of the amine, enabling nucleophilic attack on the carbamate carbonyl. Reaction progress is monitored via TLC or HPLC, and purification is achieved through column chromatography or recrystallization.
Q. How can hydrolysis of the carbamate group be performed, and what are the products?
The carbamate moiety undergoes hydrolysis under acidic (e.g., HCl in dioxane) or basic conditions (e.g., NaOH in aqueous THF), yielding 1-(3-aminophenyl)cyclopropylamine and tert-butanol. Acidic conditions generally proceed faster, but base-mediated hydrolysis avoids potential side reactions with acid-sensitive functional groups . Post-hydrolysis, the amine can be isolated via extraction and characterized by NMR or mass spectrometry.
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- NMR : ¹H/¹³C NMR identifies cyclopropane protons (δ ~0.5–2.0 ppm) and carbamate carbonyl (δ ~155–160 ppm in ¹³C). Aromatic protons from the 3-aminophenyl group appear at δ ~6.5–7.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : SHELX software refines crystal structures, validating bond angles and spatial conformation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Optimization involves:
- Solvent Selection : THF enhances solubility of intermediates compared to DCM .
- Base Screening : Potassium carbonate may reduce side reactions compared to stronger bases like NaH .
- Temperature Control : Maintaining 0–25°C minimizes cyclopropane ring-opening side reactions .
- Automation : Continuous flow reactors improve scalability and reproducibility . Post-synthesis, HPLC or LC-MS ensures ≥95% purity .
Q. What strategies resolve contradictions in biological activity data between analogs with different substituents?
Discrepancies (e.g., AChE inhibition in halogenated analogs vs. low activity in hydroxypropyl derivatives ) are addressed by:
- Computational Modeling : Docking studies (e.g., AutoDock Vina) compare binding affinities to enzyme active sites.
- Structure-Activity Relationship (SAR) Analysis : Systematic variation of substituents (e.g., Cl vs. Br vs. OH) identifies key pharmacophores .
- Enzyme Assays : Kinetic studies (e.g., Ellman’s method for AChE) quantify IC₅₀ values under standardized conditions .
Q. How can the hydrolysis kinetics of the carbamate group be mechanistically studied?
- pH-Rate Profiling : Measure hydrolysis rates across pH 1–14 to distinguish acid/base-catalyzed pathways.
- Isotopic Labeling : ¹⁸O-tracing identifies nucleophilic attack sites via mass spectrometry .
- Activation Energy Calculation : Use Arrhenius plots from temperature-dependent kinetic experiments (25–60°C) .
Data Analysis and Experimental Design
Q. What methods validate the stereochemical integrity of cyclopropane-containing intermediates?
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
- Vibrational Circular Dichroism (VCD) : Confirms absolute configuration by comparing experimental and computed spectra .
- X-ray Crystallography : Definitive proof of stereochemistry via SHELXL-refined crystal structures .
Q. How should researchers handle conflicting crystallographic data from X-ray vs. NMR analysis?
- Dynamic Effects : NMR may average conformations in solution, while X-ray captures static solid-state structures. MD simulations bridge this gap .
- Residual Dipolar Couplings (RDCs) : NMR in aligned media (e.g., Pf1 phage) provides solution-state structural constraints comparable to X-ray .
Biological and Pharmacological Applications
Q. What experimental designs assess the compound’s potential as a protease inhibitor?
- Fluorescence-Based Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition constants (Kᵢ).
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (kₒₙ/kₒff) to target proteases .
- Cellular Toxicity Screening : MTT assays on HEK293 or HepG2 cells ensure selectivity over cytotoxicity .
Q. How can metabolic stability of this carbamate be evaluated in vitro?
- Liver Microsome Assays : Incubate with human/rat microsomes and NADPH cofactor; monitor parent compound depletion via LC-MS/MS .
- Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Tables
Table 1: Comparison of Synthetic Methods
| Method | Base | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| NaH-mediated | NaH | THF | 78 | 98 | |
| K₂CO₃-mediated | K₂CO₃ | DCM | 65 | 95 | |
| Continuous flow | DBU | MeCN | 85 | 99 |
Table 2: Key Biological Activities of Analogs
| Compound Substituent | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-Cl | AChE | 0.45 | |
| 4-Br-3-Cl | BChE | 1.2 | |
| 3-OH | None | >100 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
